molecular formula C11H18S B14600685 (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene CAS No. 59121-51-6

(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene

Cat. No.: B14600685
CAS No.: 59121-51-6
M. Wt: 182.33 g/mol
InChI Key: DBJJUQAZRVHYCU-LYNSQETBSA-N
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Description

(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene: is an organic compound with a unique bicyclic structure. This compound is characterized by its three-dimensional arrangement, which includes a bicyclo[2.2.1]heptane core with a methylsulfanyl group and three methyl groups attached. The compound’s stereochemistry is specified by the (1R) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[221]hept-2-ene typically involves a series of organic reactions One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify other functional groups.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-methylsulfanylated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with specific biological activities. Research is ongoing to explore its potential as a therapeutic agent.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The bicyclic structure provides a rigid framework that can affect the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    (1R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: Lacks the methylsulfanyl group, resulting in different chemical properties.

    (1R)-1,7,7-Trimethyl-2-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene: Contains a hydroxymethyl group instead of a methylsulfanyl group, leading to different reactivity and applications.

Uniqueness: The presence of the methylsulfanyl group in (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene imparts unique chemical properties, such as increased nucleophilicity and the ability to undergo specific oxidation reactions. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.

Properties

CAS No.

59121-51-6

Molecular Formula

C11H18S

Molecular Weight

182.33 g/mol

IUPAC Name

(1R)-1,7,7-trimethyl-2-methylsulfanylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C11H18S/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h7-8H,5-6H2,1-4H3/t8?,11-/m0/s1

InChI Key

DBJJUQAZRVHYCU-LYNSQETBSA-N

Isomeric SMILES

C[C@@]12CCC(C1(C)C)C=C2SC

Canonical SMILES

CC1(C2CCC1(C(=C2)SC)C)C

Origin of Product

United States

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